sodium;1,3-diphenylprop-1-en-2-ylbenzene

Description

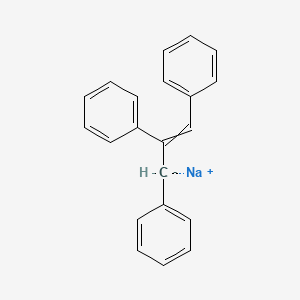

Sodium;1,3-diphenylprop-1-en-2-ylbenzene is a sodium-coordinated organometallic compound featuring a conjugated system with three phenyl groups attached to a propene backbone. Instead, structurally related compounds, such as sodium sulfonates and diphenylpropenes, are documented, which may serve as analogs for inferring properties (see Section 2) .

Properties

CAS No. |

58378-30-6 |

|---|---|

Molecular Formula |

C21H17Na |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

sodium;1,3-diphenylprop-1-en-2-ylbenzene |

InChI |

InChI=1S/C21H17.Na/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19;/h1-17H;/q-1;+1 |

InChI Key |

LNBPPMYCFGHCEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[CH-]C(=CC2=CC=CC=C2)C3=CC=CC=C3.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenylprop-1-en-2-ylbenzene typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . For example, benzaldehyde and acetophenone can be used as starting materials, with sodium hydroxide as the base and ethanol as the solvent. The reaction is carried out at room temperature for 24 hours, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-diphenylprop-1-en-2-ylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the α,β-unsaturated system.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted chalcones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-diphenylprop-1-en-2-ylbenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diphenylprop-1-en-2-ylbenzene involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : Sodium sulfonate group attached to a methyl-substituted propene.

- Not persistent or bioaccumulative .

- Applications : Likely used in surfactants or ionic polymers due to its sulfonate functionality.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Structure : Disulfonated naphthalene derivative with a hydroxyl group.

- Properties: High solubility in water (100% concentration noted) due to ionic groups .

- Applications : Possible use in dyes or as a dispersing agent.

- Contrast : The naphthalene core differs significantly from the propene-phenyl backbone of the target compound, suggesting divergent reactivity and applications.

1,2-Diphenylpropene (CAS 833-81-8)

- Structure : Propene with two phenyl groups (α-methylstilbene analog).

- Properties : Molecular weight 194.28 g/mol; exists in (E)- and (Z)-isomeric forms. Used in organic synthesis and materials science .

- Contrast : While structurally closer to the target compound, it lacks the third phenyl group and sodium coordination, which would alter electronic properties and solubility.

Key Data Table for Comparative Analysis

Research Findings and Limitations

- Gaps in Evidence: No direct studies on this compound were identified. The closest analogs (e.g., diphenylpropenes, sodium sulfonates) suggest that the target compound may exhibit enhanced stability from sodium coordination and aromatic conjugation, but experimental validation is needed.

- Synthetic Pathways : details the synthesis of (E)-3-phenylprop-2-en-1-amine, which could inform methods for preparing related propene derivatives.

Q & A

Q. What statistical approaches address variability in synthesis yields across laboratories?

- Answer : Design of Experiments (DoE) methodologies, such as factorial design, isolate critical variables (e.g., temperature, catalyst loading). Use ANOVA to analyze significance, and machine learning (e.g., random forest regression) predicts optimal conditions . Collaborative inter-laboratory studies standardize protocols .

Q. How can researchers assess the ecological impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.